molecular formula C17H14Cl2N4O2 B10907108 1-[(2,3-dichlorophenoxy)methyl]-N-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide

1-[(2,3-dichlorophenoxy)methyl]-N-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B10907108
M. Wt: 377.2 g/mol
InChI Key: IWCZBIIXLZZPBL-UHFFFAOYSA-N
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Description

1-[(2,3-DICHLOROPHENOXY)METHYL]-N~3~-(5-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a pyrazole ring, a pyridine ring, and a dichlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,3-DICHLOROPHENOXY)METHYL]-N~3~-(5-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring and the pyridine ring separately. These rings are then coupled through a series of reactions that introduce the dichlorophenoxy group and the carboxamide functionality. Common reagents used in these reactions include palladium catalysts for coupling reactions, and various chlorinating agents for introducing the dichlorophenoxy group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-[(2,3-DICHLOROPHENOXY)METHYL]-N~3~-(5-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo a variety of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

    Substitution: The dichlorophenoxy group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could result in a compound with a different aromatic group in place of the dichlorophenoxy group.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may have biological activity, making it a candidate for drug development.

    Medicine: Its potential medicinal properties could be explored for the treatment of various diseases.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2,3-DICHLOROPHENOXY)METHYL]-N~3~-(5-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. The exact pathways involved would depend on the specific biological activity of the compound, which could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar compounds to 1-[(2,3-DICHLOROPHENOXY)METHYL]-N~3~-(5-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE include other pyrazole derivatives and compounds with dichlorophenoxy groups. What sets this compound apart is the specific combination of functional groups, which could confer unique properties and activities. Similar compounds might include:

  • Pyrazole-3-carboxamide derivatives
  • Dichlorophenoxy-substituted aromatic compounds
  • Pyridine-containing heterocycles

This detailed overview provides a comprehensive understanding of 1-[(2,3-DICHLOROPHENOXY)METHYL]-N~3~-(5-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H14Cl2N4O2

Molecular Weight

377.2 g/mol

IUPAC Name

1-[(2,3-dichlorophenoxy)methyl]-N-(5-methylpyridin-2-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C17H14Cl2N4O2/c1-11-5-6-15(20-9-11)21-17(24)13-7-8-23(22-13)10-25-14-4-2-3-12(18)16(14)19/h2-9H,10H2,1H3,(H,20,21,24)

InChI Key

IWCZBIIXLZZPBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=NN(C=C2)COC3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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